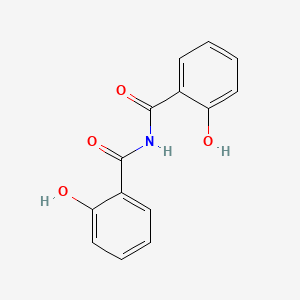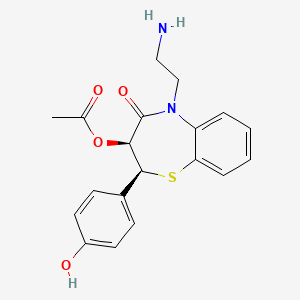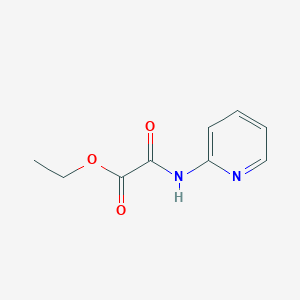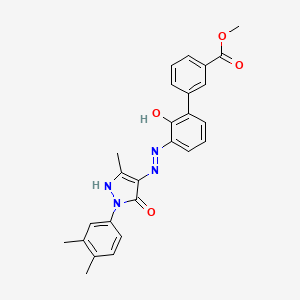
异脱索洛沙丁
描述
Iso Desloratadine, also known as Desloratadine EP Impurity B, is an impurity of Desloratadine . Desloratadine is a nonsedating-type histamine H1-receptor antagonist and an active metabolite of Loratadine . It is used for the symptomatic relief of allergic conditions including rhinitis and chronic urticaria .
Synthesis Analysis
The synthesis of Desloratadine involves the formation of a multicomponent crystal (MCC) using several coformers . The MCC synthesis was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis
The molecular formula of Iso Desloratadine is C19H19ClN2 . The IUPAC name is 13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene . The molecular weight is 310.8 g/mol .Chemical Reactions Analysis
The formation of Desloratadine multicomponent crystal was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) . The accelerated stability of MCC at 40 °C and relative humidity of 75% was investigated using PXRD and FTIR .Physical And Chemical Properties Analysis
The molecular weight of Iso Desloratadine is 310.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 1 .科学研究应用
过敏性鼻炎管理
异脱索洛沙丁以其在管理过敏性鼻炎症状方面的功效而广为人知。它是一种有效的组胺 H1 受体拮抗剂,在过敏反应中起着至关重要的作用。 研究表明,异脱索洛沙丁可以显著改善鼻塞和其他相关症状,提高患者的生活质量 {svg_1}.
慢性特发性荨麻疹治疗
该化合物在治疗慢性特发性荨麻疹方面也十分有效,这种疾病的特征是持续性皮疹,没有已知的原因。 异脱索洛沙丁能够选择性地靶向组胺受体而不穿过血脑屏障,使其成为长期管理这种疾病的理想选择 {svg_2}.
药代动力学和组织分布
异脱索洛沙丁已成为药代动力学研究的主题,以了解其吸收、分布、代谢和排泄。 研究表明,异脱索洛沙丁及其代谢物广泛分布于肝脏、脾脏、胸腺、心脏、肾上腺和垂体,这对开发靶向疗法至关重要 {svg_3}.
免疫调节组织亲和力
异脱索洛沙丁的活性代谢物表现出倾向于分布到特定免疫调节组织。 这种特性在免疫介导的过敏性炎症背景下尤其重要,异脱索洛沙丁可能在调节免疫反应中发挥作用 {svg_4}.
溶解度和溶出度的增强
异脱索洛沙丁在生理条件下的低溶解度对药物制剂提出了挑战。 然而,对与草酸共结晶的研究导致了具有增强的溶解度和溶出速率的多组分晶体相的开发,这使得异脱索洛沙丁成为片剂制剂的有希望的候选药物 {svg_5}.
非镇静性抗组胺特性
异脱索洛沙丁最突出的特点之一是其非镇静作用,这归因于其无法穿透血脑屏障。 这种特性将其与第一代抗组胺药区分开来,并且在认知障碍成为问题的情况下,它是一种重要的优势 {svg_6}.
作用机制
Target of Action
Iso Desloratadine, a second-generation nonsedating antihistamine, primarily targets the H1 receptors . These receptors are found in various tissues throughout the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The binding affinity of Iso Desloratadine for H1 receptors is among the highest of all antihistamines .
Mode of Action
Iso Desloratadine competes with free histamine for binding at H1 receptors . By binding to these receptors, Iso Desloratadine blocks the action of endogenous histamine, which can lead to temporary relief of negative symptoms associated with allergies, such as nasal congestion and watery eyes .
Biochemical Pathways
Iso Desloratadine affects the biochemical pathways involved in the allergic response. It inhibits the binding of pyrilamine to brain H1 receptors and has a tendency for distributing to specific immune-regulatory tissues . This action reduces the release of anti-inflammatory cytokines and other mediators involved in the early and late phases of the allergic response .
Pharmacokinetics
The pharmacokinetics of Iso Desloratadine involves its absorption, distribution, metabolism, and excretion (ADME). It is the major active metabolite of loratadine, a second-generation histamine . The body’s exposure to active metabolites is much higher with loratadine, but much lower with Iso Desloratadine . Iso Desloratadine and its active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
The molecular and cellular effects of Iso Desloratadine’s action involve the inhibition of a range of inflammatory mediators in addition to exerting potent H1-receptor antagonism . This results in the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Iso Desloratadine. For instance, it has been found that different aqueous matrices (HCO3−, NO3−, and humic acid) have varying degrees of influence on the degradation of antihistamines . Furthermore, Iso Desloratadine and its active metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .
安全和危害
生化分析
Biochemical Properties
Iso Desloratadine interacts with the histamine H1 receptor, preventing many of histamine’s adverse effects . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms .
Cellular Effects
Iso Desloratadine has inhibitory effects on allergic inflammatory cells and on the elaboration of mediators, such as cytokines, chemokines, and adhesion molecules, that are responsible for orchestrating the systemic allergic inflammatory response to allergen exposure . It also reduces phorbol 12-myristate 13-acetate secretagogue-stimulated mast cell release of interleukin (IL)-3, IL-6, TNF-α, and granulocyte-macrophage colony-stimulating factor (GMCSF) by 32.1, 32.6, 64.5, and 27.8%, respectively .
Molecular Mechanism
Iso Desloratadine exerts its effects at the molecular level by binding to the histamine H1 receptor . This binding interaction inhibits the action of histamine, leading to relief from allergic symptoms .
Temporal Effects in Laboratory Settings
The effects of Iso Desloratadine have been observed over time in laboratory settings. It has been shown to provide significant relief of symptoms of seasonal and perennial allergic rhinitis at trough concentrations 24 hours after administration, which is consistent with the long half-life and prolonged H1 receptor occupancy of desloratadine .
Dosage Effects in Animal Models
In animal models, the effects of Iso Desloratadine vary with different dosages. It has been shown that the clearance (Vmax/Km) values for CYP3A4 were 135.7 μl/min/mg protein for loratadine disappearance and 12.25 μl/min/mg protein for desloratadine formation .
Metabolic Pathways
Iso Desloratadine is involved in metabolic pathways that include N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation (rapid, nonenzymatic hydrolysis of the N-glucuronide) .
Transport and Distribution
Iso Desloratadine is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It does not affect important drug transport molecules, such as P-glycoprotein and organic anion transport polypeptide .
属性
IUPAC Name |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCCBORDDPTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183198-49-4 | |
| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desloratadine Related Compound B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)




![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)



